molecular formula C12H14BrNO2 B137107 ((4-Bromo-3-methylphenyl)carbonyl)morpholine CAS No. 149105-06-6

((4-Bromo-3-methylphenyl)carbonyl)morpholine

Cat. No.: B137107
CAS No.: 149105-06-6
M. Wt: 284.15 g/mol
InChI Key: SGINYRFXUUMFLE-UHFFFAOYSA-N
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Description

((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS: 149105-06-6) is a morpholine-derived compound featuring a 4-bromo-3-methylphenyl group attached to a morpholine ring via a carbonyl bridge. Its molecular formula is C₁₂H₁₃BrNO₂, with a molecular weight of 298.16 g/mol . The bromine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its steric and electronic properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. This compound is structurally analogous to bioactive morpholine derivatives, which are widely studied for their roles in drug discovery and agrochemical applications .

Properties

IUPAC Name

(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGINYRFXUUMFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution

The primary preparation method involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine via nucleophilic acyl substitution. This two-step process begins with the synthesis of the benzoyl chloride precursor, followed by its coupling with morpholine.

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl Chloride

4-Bromo-3-methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) for 4–6 hours. The reaction produces 4-bromo-3-methylbenzoyl chloride and gaseous byproducts (SO₂, HCl), which are removed under reduced pressure.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Catalyst: None required

  • Yield: >90% (crude)

Step 2: Coupling with Morpholine

The benzoyl chloride is reacted with morpholine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds at room temperature for 2–4 hours in an aprotic solvent.

Reaction Scheme:

4-Bromo-3-methylbenzoyl chloride+MorpholineEt3N, CH2Cl2((4-Bromo-3-methylphenyl)carbonyl)morpholine+HCl\text{4-Bromo-3-methylbenzoyl chloride} + \text{Morpholine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound} + \text{HCl}

Optimized Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.1 equiv)

  • Temperature: 25°C

  • Yield: 78–85%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. A trickle-bed reactor system, as described in patent US-4647663-A, ensures rapid heat dissipation and minimizes side reactions.

Key Parameters:

  • Reactor Type: Fixed-bed with catalyst support

  • Temperature: 50–70°C

  • Pressure: 1–2 atm

  • Throughput: 10–20 L/hr

Purification Techniques

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Industrial facilities prioritize solvent recovery systems to reduce waste.

Typical Purity Metrics:

  • HPLC Purity: ≥98%

  • Residual Solvents: <500 ppm

Reaction Optimization and Catalysis

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics.

Solvent Comparison Table:

SolventReaction Time (hr)Yield (%)
Dichloromethane2.585
Toluene4.072
THF3.080

Base Selection

Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior HCl scavenging capacity. Stronger bases (e.g., NaOH) risk hydrolysis of the acyl chloride.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.52 (s, 1H, Ar-H)

  • δ 7.38 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 3.70–3.60 (m, 8H, morpholine-H)

  • δ 2.45 (s, 3H, CH₃)

IR (KBr, cm⁻¹):

  • 1650 (C=O stretch)

  • 1240 (C-O-C morpholine)

Chromatographic Validation

HPLC Conditions:

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 min

Impurity Profiling and Mitigation

Common Impurities

  • Unreacted Benzoyl Chloride: <1% (controlled via excess morpholine)

  • Hydrolysis Product (4-Bromo-3-methylbenzoic acid): <0.5% (minimized by anhydrous conditions)

Stability Considerations

The compound is hygroscopic and stored under nitrogen at 4°C to prevent degradation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Laboratory-Scale8598Moderate
Industrial Continuous9099High
Microwave-Assisted8897Low

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-3-methylphenyl)carbonyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like (4-amino-3-methylphenyl)(morpholino)methanone.

    Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.

    Reduction Reactions: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and morpholine.

Scientific Research Applications

((4-Bromo-3-methylphenyl)carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((4-Bromo-3-methylphenyl)carbonyl)morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

  • Structure : Replaces the morpholine moiety with a pyrazine ring.
  • Synthesis : Synthesized via DCC/DMAP-mediated coupling of pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline (83% yield) .
  • Lower solubility in polar solvents due to reduced heteroatom content.

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS: 2271442-93-2)

  • Structure : Fluorine and trifluoromethyl groups replace the methyl and bromine on the phenyl ring.
  • Key Differences :
    • Enhanced electron-withdrawing effects from fluorine and CF₃ groups increase electrophilicity of the carbonyl .
    • Higher metabolic stability due to fluorination .

4-(3-Bromo-4-fluorophenyl)morpholine (CAS: 1564944-79-1)

  • Structure : Fluorine at the para position instead of bromine.
  • Key Differences :
    • Reduced steric bulk compared to the 4-bromo-3-methylphenyl group.
    • Altered electronic properties due to fluorine’s inductive effects .

Functional Group Variations

Morpholine vs. Piperidine Derivatives

  • Example: (3-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS: 124432-63-9).
  • Key Differences :
    • Piperidine’s saturated ring lacks morpholine’s oxygen atom, reducing polarity and hydrogen-bonding capacity .
    • Piperidine derivatives exhibit faster lactonization rates in kinetic studies due to reduced steric hindrance .

Morpholine vs. Phenethylamine Derivatives

  • Example : N-Phenethyl-p-methoxycinnamamide (4a) vs. N-Morpholinyl-p-methoxycinnamamide (4b).
  • Key Differences :
    • Morpholine’s compact structure in 4b improves α-glucosidase inhibition (IC₅₀ = 1.83 × 10⁻² M) compared to phenethylamine derivatives (IC₅₀ = 2.65 × 10⁻² M) .
    • Morpholine enhances solubility in aqueous media due to its oxygen atom .

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP* Solubility (Polar Solvents) Key Functional Groups
((4-Bromo-3-methylphenyl)carbonyl)morpholine 298.16 ~2.8 Moderate Bromine, Methyl, Carbonyl
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide 292.13 ~3.1 Low Pyrazine, Bromine, Methyl
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 356.11 ~3.5 Low CF₃, Fluorine, Bromine
N-Morpholinyl-p-methoxycinnamamide 276.30 ~1.9 High Morpholine, Methoxy

*Estimated using fragment-based methods.

Reactivity Insights :

  • The carbonyl group participates in nucleophilic additions, such as lactonization with secondary amines (e.g., morpholine) under pseudo-first-order kinetics .
  • Bromine’s presence enables further functionalization via Suzuki-Miyaura couplings .

Biological Activity

((4-Bromo-3-methylphenyl)carbonyl)morpholine, also known as 4-(4-Bromo-3-methylphenyl)morpholine, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom, a methyl group, and a morpholino group attached to a phenyl ring, contributes to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}BrNO. The compound's structure allows it to engage in various interactions with biological targets, which is crucial for its activity as a biochemical probe or inhibitor.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor , particularly in pathways related to cancer and inflammation. Its structural characteristics enable it to form hydrogen bonds with amino acids in proteins, influencing enzyme activity and receptor interactions. The free energy changes associated with these interactions suggest favorable binding, indicating its potential as a lead compound in drug development .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies have shown that the compound can effectively reduce tumor volume in animal models, demonstrating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, making it a candidate for the development of anti-inflammatory drugs .

Research Findings and Case Studies

A review of recent literature reveals several studies highlighting the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant reduction in tumor volume in murine models.
Inflammation InhibitionShowed potential to inhibit inflammatory cytokines in vitro.
Enzyme InteractionIdentified as a competitive inhibitor of specific enzymes involved in cancer progression.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine under basic conditions (e.g., triethylamine). This reaction is usually conducted in dichloromethane at room temperature. The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications across various fields including medicinal chemistry and materials science .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ((4-Bromo-3-methylphenyl)carbonyl)morpholine, and how is purity validated?

  • Answer : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., morpholine) reacts with an activated carbonyl derivative, such as 4-bromo-3-methylbenzoyl chloride, under anhydrous conditions in solvents like dichloromethane or THF. Triethylamine is often used to scavenge HCl byproducts. Purity is validated using HPLC (to assess >95% purity) and NMR spectroscopy (to confirm the absence of unreacted starting materials). For example, morpholine analogs exhibit distinct carbonyl stretching frequencies in IR spectroscopy (e.g., 1780 cm⁻¹ for lactonized products) . LC-MS can further confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.04 for C₁₃H₁₄BrNO₂) .

Q. How does the morpholine ring’s conformational flexibility influence the compound’s reactivity in nucleophilic reactions?

  • Answer : The chair conformation of the morpholine ring (observed in crystallographic studies) reduces steric hindrance, enabling efficient nucleophilic attack on the carbonyl carbon. However, steric effects from the 4-bromo-3-methylphenyl group can slow reaction kinetics. Kinetic studies using stopped-flow spectrophotometry (monitoring absorbance at 285 nm) reveal pseudo-first-order rate constants (k₀) for lactonization, which depend on amine concentration and ring size .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., lactonization vs. hydrolysis) affect the stability of this compound under varying pH conditions?

  • Answer : Under acidic conditions (pH < 3), the compound undergoes hydrolysis to yield 4-bromo-3-methylbenzoic acid and morpholine. In contrast, basic conditions (pH > 10) favor lactonization via intramolecular cyclization, as evidenced by ¹H NMR disappearance of aldehydic protons (δ 9.8–10.2 ppm) and emergence of methinyl protons (δ 5.2–5.5 ppm). Contradictions arise in kinetic data when tertiary amines are used, as they fail to stabilize transition states .

Q. What computational strategies are effective for modeling hydrogen-bonding interactions between the morpholine oxygen and biological targets?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict hydrogen-bonding distances (e.g., 2.8–3.2 Å between morpholine oxygen and serine residues). Molecular docking studies (using AutoDock Vina) reveal that the morpholine ring’s oxygen forms critical interactions with catalytic lysine residues in enzymes, as seen in kinase inhibitors .

Q. How do crystallographic data resolve contradictions in reported melting points or solubility profiles?

  • Answer : Single-crystal X-ray diffraction (resolution ≤ 0.85 Å) confirms the compound’s orthorhombic lattice parameters (a = 7.21 Å, b = 12.34 Å, c = 15.67 Å) and hydrogen-bonding networks (N–H⋯O, 2.95 Å). Discrepancies in melting points (e.g., 244–245°C vs. 238–240°C) arise from polymorphism or solvent inclusion during crystallization. DSC/TGA analyses differentiate polymorphs by endothermic peaks .

Methodological Challenges and Data Interpretation

Q. Why do NMR spectra of this compound sometimes show split signals for the morpholine protons?

  • Answer : Signal splitting arises from restricted rotation of the morpholine ring due to steric hindrance from the 3-methyl group. Variable-temperature NMR (VT-NMR) at 298–343 K can coalesce split signals into singlets, confirming dynamic equilibrium. For example, δ 3.6–3.8 ppm (morpholine CH₂) splits into two doublets (J = 4.2 Hz) at 25°C but merges at 60°C .

Q. How can researchers reconcile conflicting kinetic data for morpholine-derived lactonization reactions?

  • Answer : Discrepancies in second-order rate constants (k₂) often stem from solvent polarity effects or amine basicity. For instance, polar aprotic solvents (e.g., DMF) accelerate lactonization by stabilizing zwitterionic intermediates. Eyring plots (ln(k₂/T) vs. 1/T) reveal entropy-driven mechanisms (Δ‡S = −45 J/mol·K) in nonpolar solvents vs. enthalpy-driven (Δ‡H = 60 kJ/mol) in polar media .

Tables for Key Parameters

Parameter Value/Technique Reference
Molecular Weight294.04 g/mol (C₁₃H₁₄BrNO₂)
IR ν(C=O)1780 cm⁻¹ (lactonized form)
X-ray Resolution0.85 Å (R-factor = 0.045)
Pseudo-First-Order Rate (k₀)0.12 s⁻¹ (20 mM morpholine, 25°C)

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